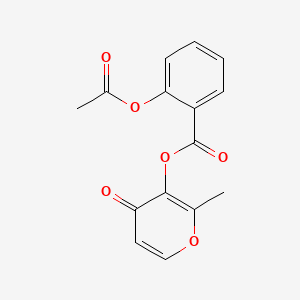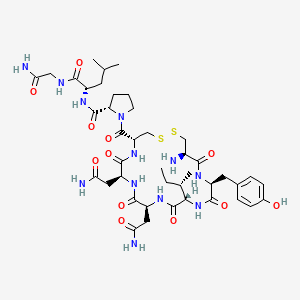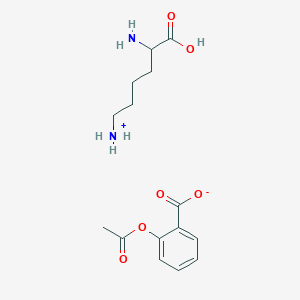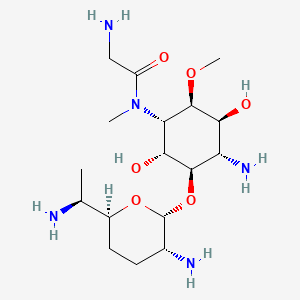
Bax Channel Blocker
Vue d'ensemble
Description
Bax Channel Blocker is an inhibitor of Bax-mediated mitochondrial cytochrome c release . In the cytosol, cytochrome c forms a complex with dATP, Apaf-1, and procaspase-9, which results in caspase 9 activation followed by downstream activation of other caspases, such as caspase 8, ultimately leading to cell death .
Synthesis Analysis
The synthesis of Bax Channel Blocker involves the use of 3,6-dibromocarbazole derivatives . The monohydroxy analogue of Bax Channel Blocker has shown unprecedented inhibition of Bax-induced cytochrome c release at 10 μM .Molecular Structure Analysis
The structure of BAX consists of nine α-helices, eight of which surround a core hydrophobic α5 helix . Bax Channel Blocker binds directly to a previously unrecognized pocket and allosterically inhibits BAX activation . BAI binding around the hydrophobic helix α5 using hydrophobic and hydrogen bonding interactions stabilizes key areas of the hydrophobic core .Chemical Reactions Analysis
Bax Channel Blocker inhibits Bax channel activity . It does not affect the conformational activation of Bax or its translocation and insertion into the mitochondrial membrane in cells undergoing apoptosis .Physical And Chemical Properties Analysis
Bax Channel Blocker is a white solid with a molecular weight of 540.12 . It has a solubility of ≥28.2 mg/mL in DMSO .Applications De Recherche Scientifique
Apoptosis Regulation
Bax Channel Blocker plays a crucial role in apoptosis regulation. It has been found to effectively block Bid-induced cytochrome c release from HeLa cell mitochondria by inhibiting Bax channel activity . This suggests that Bax Channel Blocker could be used in research to understand the mechanisms of apoptosis and potentially develop treatments for diseases where apoptosis is dysregulated .
Cancer Research
In the field of cancer research, Bax Channel Blocker has shown potential. It has been observed to inhibit cytochrome c releasing from mitochondria by Bax channel modulation . This could be particularly useful in studying and treating cancers where the Bax pathway is implicated .
Cell Death Inhibition
Bax Channel Blocker has been found to inhibit cell death induced by the Bax activator BTSA1 in OCI-AML-3 cells . This suggests that it could be used in research to understand the mechanisms of cell death and potentially develop treatments for diseases where cell death is dysregulated .
Cardiomyopathy Treatment
Bax Channel Blocker has been identified as a small-molecule allosteric inhibitor of BAX that protects against doxorubicin-induced cardiomyopathy . This suggests that it could be used in research to understand the mechanisms of cardiomyopathy and potentially develop treatments for this condition .
Protein Synthesis Inhibition
Bax Channel Blocker inhibits apoptosis induced by TNF-α- and the protein synthesis inhibitor cycloheximide . This suggests that it could be used in research to understand the mechanisms of protein synthesis and potentially develop treatments for diseases where protein synthesis is dysregulated .
Role in Tumor Development
Numerous studies have demonstrated a critical role for Bax in determining tumor cell sensitivity to apoptosis induction and in tumor development . Bax Channel Blocker, by modulating the activity of Bax, could therefore be used in research to understand the mechanisms of tumor development and potentially develop treatments for various types of tumors .
Mécanisme D'action
Target of Action
The primary target of the Bax Channel Blocker is Bax , a pro-apoptotic protein . Bax is a member of the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis, or programmed cell death . The Bax Channel Blocker binds to inactive Bax at an allosteric site .
Mode of Action
The Bax Channel Blocker functions as an allosteric inhibitor of Bax channel activation . It inhibits tBID-mediated Bax activation . This compound prevents the release of cytochrome c from mitochondria within cells, a process typically initiated by Bid, a pro-apoptotic Bcl-2 family member .
Biochemical Pathways
The Bax Channel Blocker affects the apoptotic pathway . In the cytosol, cytochrome c forms a complex with dATP, Apaf-1, and procaspase-9 . This results in caspase 9 activation, followed by downstream activation of other caspases, such as caspase 8 . This ultimately leads to apoptosis, or programmed cell death .
Result of Action
The Bax Channel Blocker selectively inhibits Bax-dependent apoptosis . By preventing the release of cytochrome c from mitochondria, it exhibits potent anti-apoptotic characteristics . This can result in the survival of cells that would otherwise undergo programmed cell death .
Safety and Hazards
Propriétés
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Br2N3O.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23;;/h1-4,9-10,15,22,25H,5-8,11-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFKCAFKXZFOQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Br2Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369557 | |
| Record name | 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bax Channel Blocker | |
CAS RN |
335165-68-9 | |
| Record name | 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you elaborate on the role of Bax Channel Blocker in mitigating ethanol-induced neurotoxicity?
A2: Research suggests that Bax Channel Blocker exhibits neuroprotective effects against ethanol-induced apoptosis in neonatal rat cerebellum, specifically at the age of peak vulnerability to ethanol []. This protection likely arises from the compound's ability to inhibit Bax interaction with VDAC and ANT, thereby preventing the formation of the mitochondrial permeability transition pore (mPTP) []. The mPTP plays a critical role in ethanol-induced neuronal death, and inhibiting its formation through Bax channel blockade effectively protects neurons from ethanol's toxic effects. Interestingly, while Bax Channel Blocker effectively blocks ethanol-induced neurotoxicity, a specific Bax channel blocker did not demonstrate the same effect, suggesting alternative mechanisms of action may be at play [].
Q2: What is the impact of Bax Channel Blocker on aged bone marrow stromal cells (BMSCs)?
A3: Studies demonstrate that Bax Channel Blocker can reverse age-related decline in the biological function of BMSCs [, ]. Specifically, it has been shown to reduce senescence markers like β-galactosidase and downregulate the expression of senescence-associated genes like p53 and p21WAF1/cip1 at both the mRNA and protein levels [, ]. Additionally, the compound promotes the expression of stem cell markers like Nanog and Oct-4, indicating its potential in rejuvenating aged BMSCs and enhancing their therapeutic efficacy [, ]. Furthermore, Bax Channel Blocker enhances the osteogenic differentiation potential of aged BMSCs, as evidenced by increased expression of osteogenesis-associated genes and enhanced mineral deposition, suggesting its potential application in treating age-related bone diseases [, ].
Q3: How effective is Bax Channel Blocker in combating cancer, particularly in esophageal squamous cell carcinoma?
A4: Research indicates that Bax Channel Blocker shows promise in inducing apoptosis in human esophageal squamous cell carcinoma (ESCC) cells []. Studies using the KYSE-150 cell line demonstrated that Bax Channel Blocker triggers apoptosis via the mitochondrial pathway, evidenced by increased cytochrome c release, activation of caspases 9 and 3, and cleavage of PARP []. Moreover, the compound was found to disrupt the balance of Bcl-2 family proteins, downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, further contributing to apoptosis induction [].
Q4: Are there any alternative compounds or strategies that target similar pathways as Bax Channel Blocker?
A5: Yes, several alternative compounds and strategies target similar pathways involved in mitochondrial-dependent cell death. For instance, Roche has developed compounds targeting the voltage-dependent anion channel (VDAC), a component of the mPTP, to inhibit apoptosis []. Similarly, tricyclic antidepressants have demonstrated mPTP inhibitory effects []. Substituted carbazoles from Serono have shown promise in blocking Bax channel formation and preventing cytochrome c release from mitochondria []. Another example is GPI-19410, which exhibits a multifaceted approach by preventing mitochondrial depolarization, inhibiting Ca2+-induced mitochondrial swelling and cytochrome c release, and blocking t-Bid-induced cytochrome c release [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



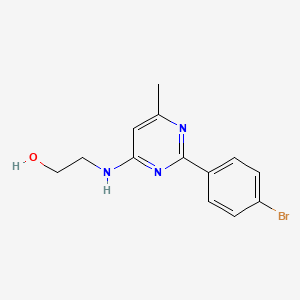
![5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide](/img/structure/B1667628.png)

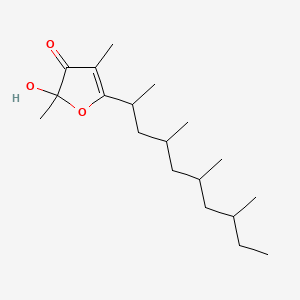

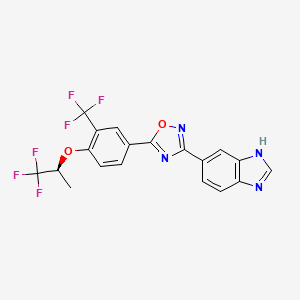

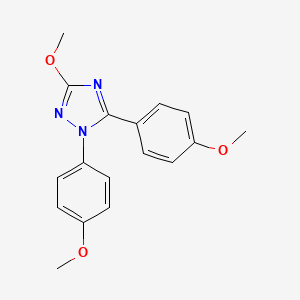
![4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide](/img/structure/B1667640.png)
